molecular formula C9H9BrO B2564518 1-(3-Bromomethyl-phenyl)-ethanone CAS No. 75369-41-4

1-(3-Bromomethyl-phenyl)-ethanone

Cat. No.: B2564518
CAS No.: 75369-41-4
M. Wt: 213.074
InChI Key: TZVOWUZAOVUUBP-UHFFFAOYSA-N
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Description

1-(3-Bromomethyl-phenyl)-ethanone is an organic compound with the molecular formula C9H9BrO. It is a colorless solid that is often used as a precursor in organic synthesis. This compound is known for its lachrymatory properties, meaning it can cause tearing when it comes into contact with the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromomethyl-phenyl)-ethanone can be synthesized through the bromination of acetophenone. The reaction involves the use of bromine (Br2) and acetophenone (C8H8O) under controlled conditions. The general reaction is as follows: [ \text{C}_8\text{H}_8\text{O} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_9\text{BrO} + \text{HBr} ] This reaction typically requires a solvent such as acetic acid and is carried out at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a catalyst to facilitate the reaction, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromomethyl-phenyl)-ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromomethyl-phenyl)-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromomethyl-phenyl)-ethanone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution reactions. The carbonyl group also plays a crucial role in its reactivity, allowing for oxidation and reduction reactions .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromomethyl-phenyl)-ethanone is unique due to its specific substitution pattern, which influences its reactivity and applications. Its lachrymatory properties also distinguish it from other similar compounds .

Properties

IUPAC Name

1-[3-(bromomethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVOWUZAOVUUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75369-41-4
Record name 1-[3-(bromomethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3′-Methylacetophenone (5.00 g; 37.3 mmol), N-bromosuccinimide (6.63 g; 37.3 mmol), and benzoyl peroxide (100 mg) were added to carbon tetrachloride (70 ml), and the mixture was refluxed for 1 hour. The mixture was left to cool to room temperature, and crystals that precipitated were removed by filtration. The filtrate was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=20:1), to thereby yield 3.08 g of the target compound (yield: 38.8%).
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5 g
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6.63 g
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100 mg
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70 mL
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Yield
38.8%

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